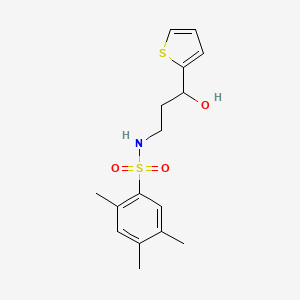
4-Methyl-2-(pyridin-3-yl)-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(pyridin-3-yl)-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole is a useful research compound. Its molecular formula is C21H15F3N4S2 and its molecular weight is 444.49. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-2-(pyridin-3-yl)-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-(pyridin-3-yl)-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Activity in Olefin Oxidation
Research into the catalytic properties of related thiazole compounds has revealed their effectiveness in the oxidation of olefins, using hydrogen peroxide as an oxidant. The study by Ghorbanloo et al. (2017) on dioxidovanadium(V) complexes with thiazol-hydrazone ligands demonstrates the potential utility of these complexes in catalyzing olefin oxidation, a process relevant to various industrial and synthetic organic chemistry applications (Ghorbanloo et al., 2017).
Antimicrobial and Antioxidant Activities
Derivatives of pyridyl substituted thiazolyl triazoles have been synthesized and evaluated for their antimicrobial against various human pathogenic microorganisms and antioxidant activities. Tay et al. (2022) synthesized 63 different derivatives and found that compounds with a 3-pyridyl moiety exhibited high antibacterial activity against Gram-positive bacteria, while those with a 4-pyridyl moiety showed remarkable antioxidant activity (Tay et al., 2022).
Synthesis of Novel Derivatives for Biological Evaluation
The exploration of novel pyridine-thiazole hybrid molecules for their potential as anticancer agents has been a significant area of interest. Ivasechko et al. (2022) synthesized novel derivatives and screened them for cytotoxic action towards various cancer cell lines, revealing high antiproliferative activity for certain compounds. This research suggests the promising application of these derivatives as anticancer agents, particularly due to their selectivity for cancer cell lines (Ivasechko et al., 2022).
Antimicrobial and Antitumor Studies of Zinc(II) Complexes
Xun-Zhong et al. (2020) synthesized zinc(II) complexes with pyridine thiazole derivatives, which were characterized and evaluated for their antimicrobial and antitumor activities. The study found that the metal complexes exhibited higher biological activity than the free ligands, indicating the potential of these complexes in developing new bioactive materials with antimicrobial and anticancer properties (Xun-Zhong et al., 2020).
Propriétés
IUPAC Name |
4-methyl-2-pyridin-3-yl-5-[6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyridazin-3-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4S2/c1-13-19(30-20(26-13)15-3-2-10-25-11-15)17-8-9-18(28-27-17)29-12-14-4-6-16(7-5-14)21(22,23)24/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBALVYSZBULNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(pyridin-3-yl)-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2933173.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2933176.png)

![5-amino-N-[3-(dimethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2933179.png)
![2-Cyclopropyl-5-[[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2933180.png)
![3-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2933181.png)
![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2933182.png)

![Ethyl 2-(2-chloroacetamido)-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2933187.png)
![2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide](/img/structure/B2933189.png)

![(Z)-ethyl 4-(((2-hydroxyethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2933191.png)

![(3,5-Dimethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2933193.png)